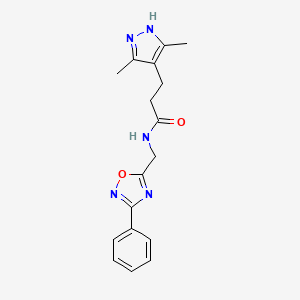
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complex Ligand Synthesis for Metal Coordination
Recent studies have focused on derivatives of polyfunctional ligands similar to the one you're interested in, demonstrating their utility in forming complexes with metals such as palladium(II). These complexes, featuring ligands like "3-(pyrazol-1-yl)propanamide" (PPA) and its dimethyl derivatives, exhibit unique structural arrangements depending on the substituents attached to the amide nitrogen. Such structural variations influence their ability to form supramolecular hydrogen-bonded chains or cyclic dimers, impacting their potential applications in catalysis, material science, and as models for studying metal-ligand interactions (Palombo et al., 2019).
Antimicrobial and Anti-inflammatory Agents
Another line of research has explored the synthesis and biological evaluation of novel derivatives bearing the pyrazole, isoxazole, and oxadiazole moieties. These studies aim to uncover compounds with significant antimicrobial and anti-inflammatory activities. By employing various synthetic strategies, researchers have developed compounds that show promising antibacterial, antifungal, and anti-inflammatory properties, indicating their potential as leads for the development of new therapeutics (Kendre et al., 2015).
Structural Basis for Biological Activities
Understanding the structural features that contribute to the biological activity of compounds containing the 1,2,4-oxadiazole ring, such as "3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide," is crucial. Research in this area focuses on identifying key interactions at the molecular level that could explain the observed biological effects, providing insights into how these compounds might be optimized for increased efficacy and selectivity (Metwally et al., 2016).
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-14(12(2)21-20-11)8-9-15(23)18-10-16-19-17(22-24-16)13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZGBDRMZLWXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

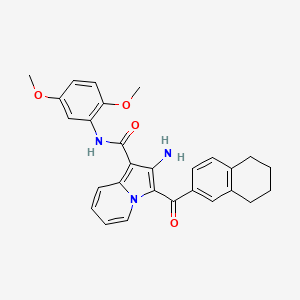
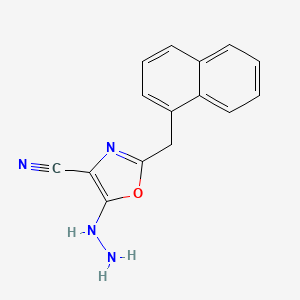
![4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2746325.png)
![(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2746327.png)
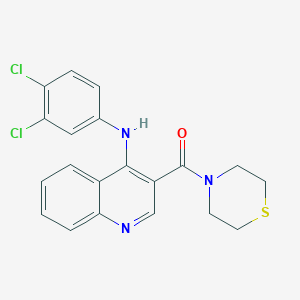
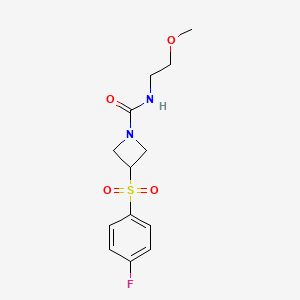

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2746334.png)

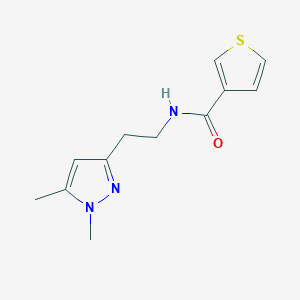
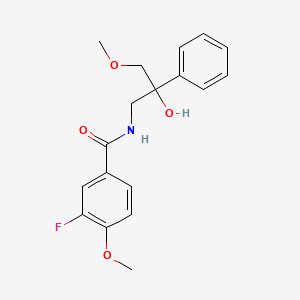
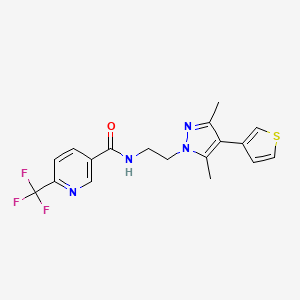
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2746345.png)